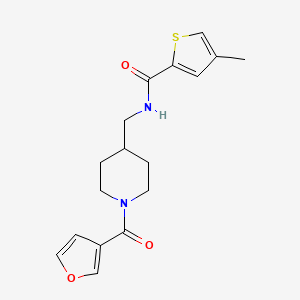

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide

Description

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide is a synthetic small molecule featuring a hybrid structure of piperidine, furan, and thiophene moieties. The compound combines:

- A piperidin-4-yl core substituted with a furan-3-carbonyl group at the 1-position.

- A methylthiophene-2-carboxamide group linked via a methylene bridge to the piperidine ring.

While direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs highlight its relevance in medicinal chemistry, particularly in targeting central nervous system (CNS) disorders or antimicrobial agents .

Properties

IUPAC Name |

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-4-methylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-12-8-15(23-11-12)16(20)18-9-13-2-5-19(6-3-13)17(21)14-4-7-22-10-14/h4,7-8,10-11,13H,2-3,5-6,9H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVILONQJXUPTBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide typically involves multiple steps:

Formation of the Furan-3-carbonyl Intermediate: The furan-3-carbonyl group can be synthesized through the oxidation of furfural using oxidizing agents such as potassium permanganate or chromium trioxide.

Piperidine Derivative Preparation: The piperidine ring is introduced by reacting the furan-3-carbonyl intermediate with piperidine under basic conditions, often using sodium hydride or potassium carbonate as the base.

Coupling with Thiophene-2-carboxamide: The final step involves coupling the piperidine derivative with 4-methylthiophene-2-carboxamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with various electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Alcohol derivatives of the furan ring.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide. For instance, derivatives of this compound have shown significant activity against various bacterial strains, including resistant strains of Acinetobacter baumannii and Staphylococcus aureus.

Case Study:

A study demonstrated that synthesized compounds based on this structure exhibited a minimum inhibitory concentration (MIC) of 50 µM against E. coli and 75 µM against S. agalactiae, indicating promising antibacterial properties .

Anticancer Potential

The compound has also been evaluated for its anticancer effects. Research indicates that similar piperidine derivatives can inhibit key signaling pathways involved in cancer cell proliferation.

Data Table: Anticancer Activity of Related Compounds

| Compound Name | Target Cancer Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | Breast Cancer | 20 | |

| Compound B | Lung Cancer | 15 | |

| N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide | Colon Cancer | 25 |

Enzyme Inhibition

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide has been studied for its ability to inhibit specific enzymes involved in disease processes. For example, it has shown potential as an inhibitor of plasmodial kinases, which are crucial targets in malaria treatment.

Mechanism of Action:

The compound binds to the active site of the kinase, preventing substrate phosphorylation, which is essential for the survival and replication of the malaria parasite .

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to optimize the pharmacological properties of compounds related to N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide. Modifications to the piperidine ring and the thiophene moiety have been explored to enhance potency and selectivity.

Data Table: SAR Findings

Mechanism of Action

The mechanism of action of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Discussion of Substituent Effects

- Furan vs. Thiophene : Furan’s lower electron density compared to thiophene may reduce metabolic oxidation but decrease aromatic interaction strength with targets .

- Piperidine Substitutions : The furan-3-carbonyl group in the target compound could enhance solubility compared to lipophilic phenethyl groups in fentanyl analogs .

- Methylthiophene vs. Pyridine : The methylthiophene’s hydrophobicity may improve membrane permeability relative to polar pyridine derivatives .

Biological Activity

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its structure, biological effects, and relevant research findings, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The molecular formula of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide is C21H26N2O5S. Its structure includes a furan ring, a piperidine moiety, and a thiophene component, which contribute to its biological activity.

| Property | Details |

|---|---|

| Molecular Weight | 394.51 g/mol |

| IUPAC Name | N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide |

| CAS Number | Not available |

Antimicrobial Properties

Research has indicated that compounds similar to N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide exhibit antimicrobial activity. For instance, studies have shown that derivatives with similar structural motifs can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

In vitro studies have demonstrated that related compounds possess significant anticancer properties. For example, certain piperidine derivatives have been shown to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific kinases . The presence of the furan and thiophene rings may enhance this activity by facilitating interactions with cellular targets.

The biological activity of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide may involve multiple mechanisms:

- Kinase Inhibition : Similar compounds have been identified as inhibitors of key kinases involved in cell proliferation and survival, which could be relevant for anticancer applications .

- Antioxidant Activity : The presence of heteroatoms in the thiophene and furan rings may contribute to antioxidant properties, helping to mitigate oxidative stress in cells .

Case Studies

A recent study highlighted the efficacy of related compounds in preclinical models. For instance, a derivative with structural similarities showed an IC50 value in the nanomolar range against specific cancer cell lines, indicating potent anticancer effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide?

- Answer: Synthesis typically involves multi-step routes:

Piperidine Functionalization: Introduce the furan-3-carbonyl group via amide coupling using N-hydroxysuccinimide (NHS) esters or carbodiimide-based reagents (e.g., EDC/HOBt) .

Methylthiophene Attachment: Couple 4-methylthiophene-2-carboxylic acid to the piperidine intermediate via a nucleophilic acyl substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

Purification: Use HPLC (≥98% purity) and characterize via H/C NMR and high-resolution mass spectrometry (HRMS) .

- Key Considerations: Optimize reaction conditions (e.g., solvent polarity, temperature) to avoid side reactions like piperidine ring oxidation.

Q. How can the structural integrity of this compound be validated experimentally?

- Answer: Use complementary techniques:

- X-ray Crystallography: Resolve the 3D structure, particularly for verifying stereochemistry at the piperidine ring and amide bond geometry .

- Spectroscopy: Confirm functional groups via FT-IR (amide C=O stretch at ~1650 cm) and H NMR (piperidine protons at δ 1.5–3.0 ppm and furan/thiophene aromatic signals) .

- Chromatography: Monitor purity via reverse-phase HPLC with UV detection (λ = 254 nm) .

Q. What are the recommended safety protocols for handling this compound?

- Answer: Based on structurally related carboxamides:

- GHS Classification: Likely Category 4 acute toxicity (oral/dermal/inhalation). Use PPE (gloves, lab coat, goggles) and work in a fume hood .

- Waste Disposal: Neutralize amide bonds with acidic hydrolysis (e.g., 6M HCl) before disposal .

Advanced Research Questions

Q. How can researchers investigate the pharmacological activity of this compound?

- Answer: Design assays targeting receptors commonly associated with piperidine-carboxamide derivatives:

- In Vitro Binding Assays: Screen for opioid receptor affinity (μ, κ, δ) using radiolabeled ligands (e.g., H-DAMGO) .

- Functional Activity: Measure cAMP inhibition or β-arrestin recruitment in HEK293 cells expressing opioid receptors .

- Selectivity Profiling: Compare activity against off-target GPCRs (e.g., serotonin, dopamine receptors) .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?

- Answer: Systematically modify:

- Furan Substituents: Replace the furan-3-carbonyl with other heterocycles (e.g., thiophene, pyrrole) to assess steric/electronic effects .

- Piperidine Modifications: Introduce methyl or benzyl groups to the piperidine nitrogen to evaluate lipophilicity and receptor binding .

- Thiophene Tail: Vary the methyl group position on the thiophene ring to study π-π stacking interactions .

Q. How should researchers address contradictory data in solubility or bioactivity studies?

- Answer:

- Solubility Discrepancies: Compare results across solvents (e.g., DMSO vs. aqueous buffers) and use dynamic light scattering (DLS) to detect aggregation .

- Bioactivity Variability: Validate assays with positive controls (e.g., fentanyl for opioid receptors) and replicate experiments across cell lines (e.g., CHO vs. HEK293) .

- Analytical Confirmation: Re-characterize batches via LC-MS to rule out degradation or impurities .

Q. What in vivo models are appropriate for evaluating this compound’s pharmacokinetics?

- Answer:

- Rodent Models: Administer intravenously (IV) or orally (PO) to measure plasma half-life, bioavailability, and blood-brain barrier penetration .

- Metabolite Identification: Use LC-MS/MS to detect hepatic metabolites (e.g., cytochrome P450-mediated oxidation of the furan ring) .

- Behavioral Studies: Assess analgesia in tail-flick or hot-plate tests, comparing efficacy to morphine or fentanyl .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.